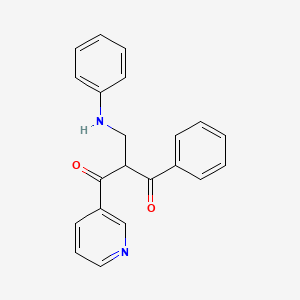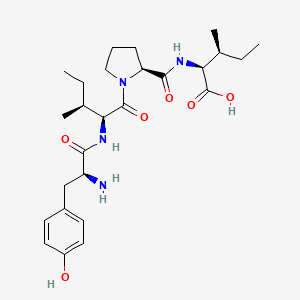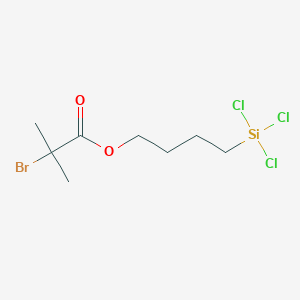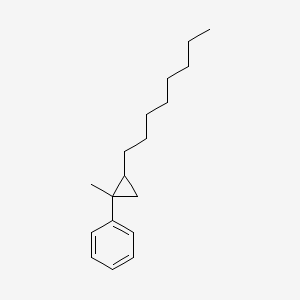
(1-Methyl-2-octylcyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-2-octylcyclopropyl)benzene is an organic compound that features a benzene ring substituted with a cyclopropyl group, which is further substituted with a methyl and an octyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-octylcyclopropyl)benzene typically involves the cyclopropanation of an appropriate alkene precursor followed by Friedel-Crafts alkylation. The cyclopropanation can be achieved using reagents such as diazomethane or Simmons-Smith reagent. The Friedel-Crafts alkylation involves the reaction of benzene with the cyclopropyl derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-octylcyclopropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes
Scientific Research Applications
(1-Methyl-2-octylcyclopropyl)benzene has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the reactivity and stability of cyclopropyl-substituted benzene derivatives.
Biology: The compound can be used in studies investigating the biological activity of cyclopropyl-containing molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with unique mechanisms of action.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals with specific properties.
Mechanism of Action
The mechanism of action of (1-Methyl-2-octylcyclopropyl)benzene involves its interaction with molecular targets and pathways within biological systems. The cyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The benzene ring provides a stable aromatic framework that can participate in π-π interactions and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-2-ethylcyclopropyl)benzene
- (1-Methyl-2-propylcyclopropyl)benzene
- (1-Methyl-2-butylcyclopropyl)benzene
Uniqueness
(1-Methyl-2-octylcyclopropyl)benzene is unique due to the presence of the long octyl chain, which can significantly impact its physical and chemical properties, such as solubility, boiling point, and hydrophobicity. This distinguishes it from other similar compounds with shorter alkyl chains, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
651301-56-3 |
|---|---|
Molecular Formula |
C18H28 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
(1-methyl-2-octylcyclopropyl)benzene |
InChI |
InChI=1S/C18H28/c1-3-4-5-6-7-9-14-17-15-18(17,2)16-12-10-8-11-13-16/h8,10-13,17H,3-7,9,14-15H2,1-2H3 |
InChI Key |
CQQPZPGCSKUPPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC1(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B12611601.png)
![{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone](/img/structure/B12611605.png)
![Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]-](/img/structure/B12611606.png)
![[(4-Oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde](/img/structure/B12611617.png)
![2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine](/img/structure/B12611625.png)
![Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-](/img/structure/B12611630.png)
![2-[4-(Methoxymethoxy)butyl]-1,3-dithiane](/img/structure/B12611639.png)
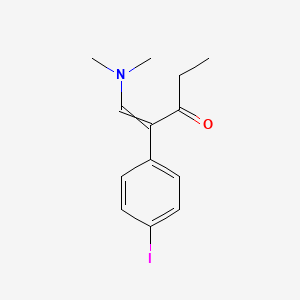
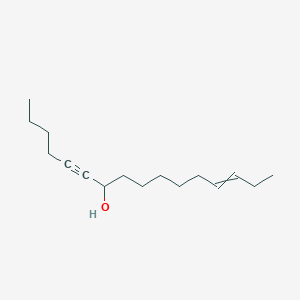
![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)
